molecular formula C19H17FN2O B3009648 2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-74-9

2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B3009648
CAS RN: 303146-74-9
M. Wt: 308.356
InChI Key: CTPQIFPCIQSZFH-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached . The styryl group is a two-ring structure with a double bond connecting them .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazinone ring and the addition of the fluorobenzyl and styryl groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridazinone ring. Techniques such as NMR spectroscopy could be used to elucidate the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the fluorobenzyl group might be susceptible to reactions involving the carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect its polarity and solubility .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, handling “2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone” would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and toxicity .

Future Directions

The study and application of this compound would depend on its properties and potential uses. For instance, if it shows promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-17-9-6-16(7-10-17)14-22-19(23)13-12-18(21-22)11-8-15-4-2-1-3-5-15/h1-11H,12-14H2/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQIFPCIQSZFH-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone

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